molecular formula C14H15F3N4O2 B2637286 2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide CAS No. 2380181-65-5

2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide

Cat. No. B2637286
M. Wt: 328.295
InChI Key: CDOVQLNZFMAUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide , also known by its chemical structure, is a synthetic compound with potential pharmacological properties. Let’s break down its features:




  • Core Structure : The compound consists of a pyridazinone ring (6-oxo-3-(trifluoromethyl)pyridazin-1-yl) linked to a pyrrolidine moiety (N-(2-pyrrol-1-ylethyl)propanamide).




  • Functional Groups :



    • Trifluoromethyl Group : The trifluoromethyl (CF₃) group contributes to the compound’s lipophilicity and can influence its pharmacokinetics.

    • Pyridazinone Ring : The pyridazinone scaffold is a five-membered heterocycle containing nitrogen atoms. It plays a crucial role in the compound’s biological activity.




  • Potential Applications : Given its structural features, this compound may have applications in drug discovery, particularly in the treatment of human diseases.





Molecular Structure Analysis

The molecular structure of 2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide consists of the following components:



  • Pyridazinone Ring : The central pyridazinone ring contains the trifluoromethyl group and the 6-oxo-3-(trifluoromethyl)pyridazin-1-yl substituent.

  • Pyrrolidine Moiety : The pyrrolidine ring is attached to the pyridazinone via an amide linkage (N-(2-pyrrol-1-ylethyl)propanamide).



Chemical Reactions Analysis

Without specific data, we can only speculate on potential chemical reactions. However, the compound may undergo transformations such as hydrolysis, oxidation, or substitution reactions.



Physical And Chemical Properties Analysis

Again, specific data on physical and chemical properties are lacking. However, we can anticipate properties such as solubility, melting point, and stability based on its structure.


Safety And Hazards

Safety information would depend on experimental data. However, the trifluoromethyl group suggests potential toxicity concerns. Proper handling and risk assessment are essential.


Future Directions

Researchers should explore the compound’s biological activity, optimize its structure, and assess its therapeutic potential. Further studies could elucidate its target proteins and evaluate its efficacy.


properties

IUPAC Name

2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-10(13(23)18-6-9-20-7-2-3-8-20)21-12(22)5-4-11(19-21)14(15,16)17/h2-5,7-8,10H,6,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOVQLNZFMAUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.